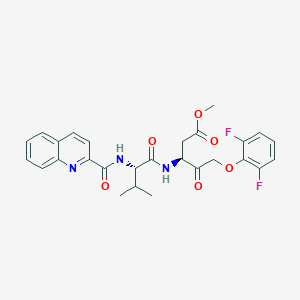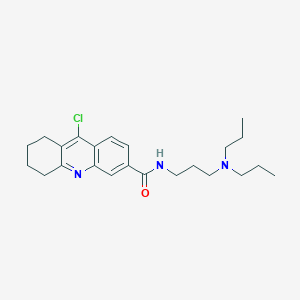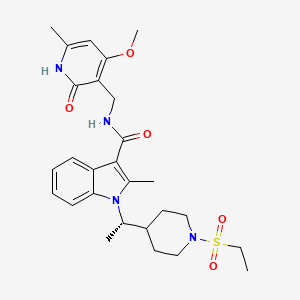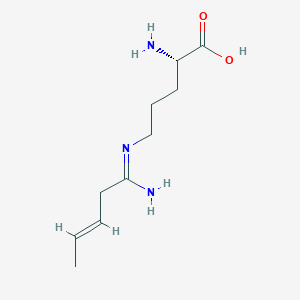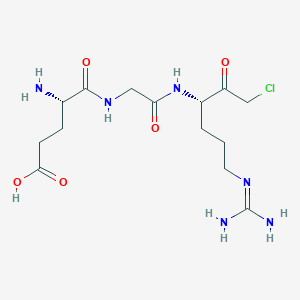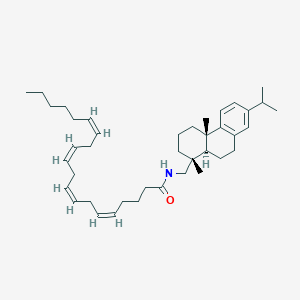
Demethoxydeacetoxypseudolaric acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like Demethoxydeacetoxypseudolaric acid B often involves multiple steps, including selective O-alkylation and dealkylation processes. For instance, the demethylation of 2'-methoxyacetophenones using anhydrous aluminum chloride in acetonitrile has been studied to understand its scope and limitations. This method involves sterically constrained intermediates, which is crucial for the selective protection and deprotection of functional groups in organic synthesis (Kawamura et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds plays a significant role in determining their chemical reactivity and biological activity. Advanced techniques such as X-ray diffraction analysis and NMR spectroscopy are often used to elucidate the structure of molecules. Studies on related compounds have provided insights into the configuration and conformation of molecules, which are essential for understanding the chemical behavior of this compound.
Chemical Reactions and Properties
Chemical reactions involving this compound may include O-demethylation, which can be catalyzed by enzymes such as peroxidases. This process is important for the metabolic transformation of certain drugs and natural products. The reactivity and selectivity of these reactions are influenced by the molecular structure of the compound and the specific conditions under which the reaction occurs (Meunier & Meunier, 1985).
Wissenschaftliche Forschungsanwendungen
DDPB is identified as a significant metabolite in plasma, urine, bile, and feces after administrations to rats. It's proposed to be a glucoside of Pseudolaric acid C2 (PC2). This study clarified the metabolic pathway of total diterpene acid (TDA) from Pseudolarix kaempferi, which is crucial for understanding its active form and action mechanism in vivo (Liu et al., 2014).
Research on demethoxylation reactions by brown-rot fungi Gloeophyllum trabeum and Poria placenta provides insights into their mechanisms for demethoxylation, an important process in understanding the degradation of compounds like DDPB (Niemenmaa et al., 2008).
Demethylases, including O-demethylases, are pivotal in various biological processes such as histone modification, DNA repair, and specialized metabolism in plants and microorganisms. This paper provides a comprehensive overview of enzymes catalyzing O- and N-demethylation, which can be relevant to understanding the metabolic pathways of compounds like DDPB (Hagel & Facchini, 2010).
Pseudolaric acid C2 (PC2) is identified as a metabolite of pseudolaric acid B, which is related to DDPB. This study explored the structural correlations of various pseudolaric acids, providing insights into their metabolic transformations and potential applications (Li & Xu, 1982).
The demethoxylation process, a key step in the metabolic transformation of compounds like DDPB, is also studied in the context of lignin-model compounds by different fungi. This study offers insights into the enzymatic mechanisms of demethoxylation, relevant for understanding DDPB's metabolism and potential applications (Lopretti et al., 1998).
Pseudolaric acid B, closely related to DDPB, has been studied for its anti-inflammatory and anti-tumor effects. This research explored its mechanisms on HT-29 cells, providing valuable information for potential therapeutic applications of DDPB (Hou et al., 2012).
Wirkmechanismus
Target of Action
Demethoxydeacetoxypseudolaric acid B is a metabolite of the glucoside of pseudolaric acid C2 (PC2) The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be a metabolite of the glucoside of pseudolaric acid C2 (PC2)
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?
A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

